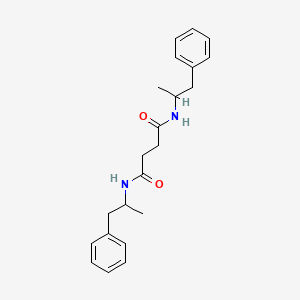![molecular formula C13H16FNO4S B5327018 4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine](/img/structure/B5327018.png)
4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine, also known as FS-1, is a synthetic compound that has been used in scientific research for its potential therapeutic effects.
科学的研究の応用
4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine has been studied for its potential therapeutic effects in a variety of research areas, including cancer, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In cardiovascular disease research, this compound has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological disorder research, this compound has been shown to have neuroprotective effects and may have potential as a treatment for Alzheimer's disease.
作用機序
The mechanism of action of 4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of several enzymes involved in cell growth and proliferation. In cardiovascular disease, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and by modulating the activity of several neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce migration and invasion. In cardiovascular disease, this compound has been shown to reduce oxidative stress, inflammation, and cell death in the heart. In neurological disorders, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage.
実験室実験の利点と制限
4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine has several advantages for lab experiments, including its synthetic accessibility, stability, and potential therapeutic effects. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine. One direction is to further investigate its potential therapeutic effects in cancer, cardiovascular disease, and neurological disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future research could focus on developing more efficient synthesis methods and improving its solubility and bioavailability.
合成法
4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield this compound.
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-11-1-3-12(4-2-11)20(17,18)10-5-13(16)15-6-8-19-9-7-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUGARZWGIPQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726359 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326939.png)
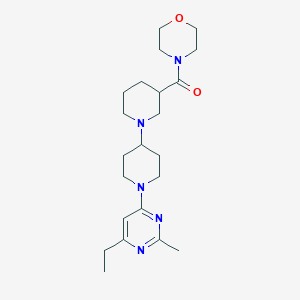
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(3-methoxypiperidin-1-yl)nicotinamide](/img/structure/B5326951.png)
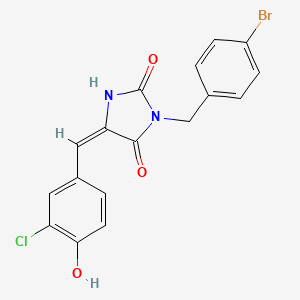
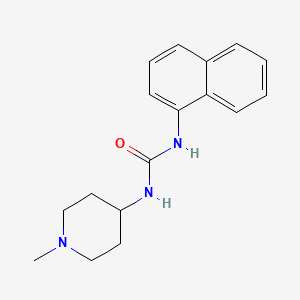
![3-methyl-4-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5326996.png)
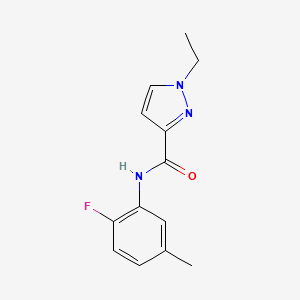
![3-cyclopropyl-6-[3-(1H-imidazol-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327004.png)
![N-(4-bromophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5327014.png)

![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)
![({3-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)diethylamine](/img/structure/B5327034.png)

